1-{2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL}-3-(3-methoxyphenyl)propan-1-one
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Overview
Description
1-{2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL}-3-(3-methoxyphenyl)propan-1-one is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a piperidine ring, and a methoxyphenyl group
Preparation Methods
The synthesis of 1-{2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL}-3-(3-methoxyphenyl)propan-1-one can be achieved through a multi-step synthetic routeThe final step typically involves the attachment of the methoxyphenyl group through a coupling reaction .
Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.
Chemical Reactions Analysis
1-{2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL}-3-(3-methoxyphenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL}-3-(3-methoxyphenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving the oxadiazole and piperidine rings.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 1-{2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL}-3-(3-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity, while the methoxyphenyl group can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar compounds to 1-{2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL}-3-(3-methoxyphenyl)propan-1-one include:
1-(3-Methoxyphenyl)-1-propanone: Shares the methoxyphenyl group but lacks the oxadiazole and piperidine rings.
4-(Methoxymethyl)-1,2,3-triazole derivatives: Similar in having a methoxymethyl group and a heterocyclic ring, but with different biological activities.
Quinolone-based compounds: Contain similar structural motifs and are used in various medicinal applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C19H25N3O4 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
1-[2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-3-(3-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C19H25N3O4/c1-24-13-17-20-19(26-21-17)16-8-3-4-11-22(16)18(23)10-9-14-6-5-7-15(12-14)25-2/h5-7,12,16H,3-4,8-11,13H2,1-2H3 |
InChI Key |
GWPRSLFZHHTUAT-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NOC(=N1)C2CCCCN2C(=O)CCC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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